molecular formula C11H14ClN B3389957 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride CAS No. 94891-73-3

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride

Cat. No.: B3389957
CAS No.: 94891-73-3
M. Wt: 195.69
InChI Key: NEIGFCDGQDETTR-UHFFFAOYSA-N
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Description

1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride: is a chemical compound with the molecular formula C12H15N.ClH It is a hydrochloride salt of a cyclopropanated naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride typically involves the cyclopropanation of a naphthalene derivative followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalenic derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenic ketones or aldehydes, while reduction may produce different amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, it may be used to study the effects of cyclopropanated compounds on biological systems. Its interactions with various biomolecules can provide insights into its potential biological activities.

Medicine: In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may make it a candidate for drug development targeting specific biological pathways.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride
  • 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanol hydrochloride

Uniqueness: 1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride is unique due to its specific cyclopropanated naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)11;/h1-4,9-11H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIGFCDGQDETTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1C3N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94891-73-3
Record name 1H-Cyclopropa[a]naphthalen-1-amine, 1a,2,3,7b-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94891-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride
Reactant of Route 2
1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride
Reactant of Route 3
1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride
Reactant of Route 4
1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride
Reactant of Route 5
1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride
Reactant of Route 6
1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-amine hydrochloride

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